3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with notable pharmacological potential. It belongs to a class of compounds that exhibit various biological activities, making them significant in medicinal chemistry and drug development. This compound's structure incorporates a piperidine ring, a triazole moiety, and multiple aromatic substituents, which contribute to its chemical reactivity and biological interactions.
The compound is synthesized through multi-step organic reactions involving the formation of key intermediates such as piperidine derivatives and triazole rings. Its synthesis has been documented in various patents and scientific literature, indicating its relevance in research settings focused on drug discovery and development.
This compound can be classified under several categories:
The synthesis of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and the use of specific catalysts to facilitate the formation of desired intermediates while minimizing side reactions.
The molecular structure of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be represented using various structural formulas:
Property | Data |
---|---|
Molecular Formula | C20H25ClF2N4O2 |
Molecular Weight | 400.89 g/mol |
IUPAC Name | 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one |
InChI Key | InChI=1S/C20H25ClF2N4O2/c1-23(26)22(20(27)21(24)25)18(19)15(14(11)12)10(7)8/h10H,7-9H2,(H,24,25) |
The compound's structural features include:
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are critical for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves interactions with specific biological targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
Research indicates that compounds within this class can influence signaling pathways associated with inflammation and pain response. Detailed studies on receptor binding affinities and enzyme inhibition kinetics are essential for understanding its full pharmacological profile.
Physical properties include:
Chemical properties involve stability under various conditions:
Relevant data from studies suggest that modifications to the substituents can significantly impact both solubility and stability profiles.
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop novel therapeutics with improved efficacy and safety profiles.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0